tert-Butyl 17-bromoheptadecanoate
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Overview
Description
tert-Butyl 17-bromoheptadecanoate: is an organic compound with the molecular formula C21H41BrO2. It is a derivative of heptadecanoic acid, where the terminal hydrogen atom of the 17th carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 17-bromoheptadecanoate typically involves the following steps:
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Bromination of Heptadecanoic Acid: : Heptadecanoic acid is first brominated at the 17th carbon position. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
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Esterification: : The brominated heptadecanoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : tert-Butyl 17-bromoheptadecanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
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Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Oxidation Reactions: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then undergo further oxidation to produce various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduction: Heptadecanoic acid or its derivatives.
Oxidation: Various oxidized forms of heptadecanoic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 17-bromoheptadecanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable starting material for the preparation of various functionalized compounds.
Biology
In biological research, this compound can be used to study the effects of long-chain fatty acid derivatives on cellular processes. It may serve as a model compound for investigating lipid metabolism and transport.
Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structural features allow for the exploration of new pharmacophores and bioactive molecules.
Industry
Industrially, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism by which tert-Butyl 17-bromoheptadecanoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the bromine atom is replaced by a hydrogen atom, altering the compound’s properties. The ester group can also participate in hydrolysis and oxidation reactions, leading to various products with different biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 16-bromohexadecanoate
- tert-Butyl 18-bromooctadecanoate
- tert-Butyl 17-chloroheptadecanoate
Uniqueness
tert-Butyl 17-bromoheptadecanoate is unique due to its specific bromination at the 17th carbon and the presence of a tert-butyl ester group. This combination of structural features imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 17-bromoheptadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41BrO2/c1-21(2,3)24-20(23)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-22/h4-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRVCCBWFLFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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